molecular formula C27H21NO4 B11582639 N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11582639
M. Wt: 423.5 g/mol
InChI Key: DVOFCHBGPWMCQI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes multiple benzofuran rings and various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzoyl-1-benzofuran-3-amine, which is then subjected to acylation reactions to introduce the carboxamide group. The reaction conditions often involve the use of acetic anhydride or ethyl chloroformate as acylating agents, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific substituents and structural configuration.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H21NO4/c1-15-13-20-17(3)25(32-22(20)14-16(15)2)27(30)28-23-19-11-7-8-12-21(19)31-26(23)24(29)18-9-5-4-6-10-18/h4-14H,1-3H3,(H,28,30)

InChI Key

DVOFCHBGPWMCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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